molecular formula C22H17ClN2O3 B2967919 (3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one CAS No. 861207-72-9

(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one

Cat. No.: B2967919
CAS No.: 861207-72-9
M. Wt: 392.84
InChI Key: VUMIELRDHFFTRT-LICLKQGHSA-N
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Description

(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Determination : Research on compounds with similar molecular frameworks, such as 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile, illustrates advanced synthesis techniques and structural analysis through X-ray crystallography, highlighting the intricate details of molecular arrangements and bonding patterns in similar complex organic molecules (Moustafa & Girgis, 2007).

  • Molecular Structure Analysis : The molecular structure of another closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was characterized spectroscopically and confirmed by X-ray diffraction study, showcasing the significance of detailed molecular structure analysis in understanding the properties and potential applications of these compounds (Lakshminarayana et al., 2009).

Potential Therapeutic Applications

  • Indole-based Chalcones as Methuosis Inducers : Research on indole-based chalcones demonstrates their potential in inducing methuosis, a novel form of non-apoptotic cell death, in cancer cells. This research paves the way for developing new therapeutic agents that could potentially target resistant forms of cancer, highlighting the importance of such compounds in medicinal chemistry (Robinson et al., 2012).

Chemical Modifications and Reactions

  • Synthesis of Heterocyclic Schiff Bases : The synthesis and characterization of novel Schiff bases, derived from similar pyridine compounds, demonstrate significant anticonvulsant activity. These studies contribute to the development of new pharmaceutical compounds, showcasing the versatility of pyridine derivatives in synthesizing biologically active molecules (Pandey & Srivastava, 2011).

Advanced Material Science Applications

  • Supramolecular Aggregation : Studies on pyrazolo[3,4-b]pyridine-5-carbonitriles, which share a structural motif with the target compound, explore their supramolecular aggregation. Such research is crucial for the development of new materials with specific optical or electronic properties, relevant in advanced material science (Low et al., 2007).

Properties

IUPAC Name

(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-27-20-11-14(10-17-16-4-2-3-5-18(16)25-22(17)26)6-8-19(20)28-13-15-7-9-21(23)24-12-15/h2-12H,13H2,1H3,(H,25,26)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMIELRDHFFTRT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C3=CC=CC=C3NC2=O)OCC4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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